4-CHLORO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE
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Overview
Description
4-CHLORO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a benzenesulfonamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chloro-N-(2,2,2-trichloroethylidene)benzenesulfonamide with various reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like zinc bromides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, alkylating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-CHLORO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-CHLORO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE include:
- 4-chloro-N,N-dimethylbenzamide
- 4-(2-aminoethyl)benzenesulfonamide
- 1,3,5-triazine aminobenzoic acid derivatives
Uniqueness
The presence of the chloro, methoxyphenyl, and benzenesulfonamide moieties allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C23H17ClN2O4S |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
(NZ)-4-chloro-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H17ClN2O4S/c1-30-22-9-5-4-8-19(22)25-21-14-20(17-6-2-3-7-18(17)23(21)27)26-31(28,29)16-12-10-15(24)11-13-16/h2-14,25H,1H3/b26-20- |
InChI Key |
XAXMAJCIFKXXAA-QOMWVZHYSA-N |
SMILES |
COC1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O |
Isomeric SMILES |
COC1=CC=CC=C1NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4C2=O |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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